molecular formula C6H7BrN2O2S B594491 Ethyl 5-amino-2-bromothiazole-4-carboxylate CAS No. 1228281-54-6

Ethyl 5-amino-2-bromothiazole-4-carboxylate

Cat. No.: B594491
CAS No.: 1228281-54-6
M. Wt: 251.098
InChI Key: KKIJIGUQUMOZEO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-bromothiazole-4-carboxylate (CAS 743444-75-9) is a brominated thiazole derivative featuring an amino group at position 5 and a bromine atom at position 2 of the heterocyclic ring. The ethyl ester at position 4 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structure has been confirmed via crystallographic analysis in related compounds, such as ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate, highlighting the stability of the thiazole core and substituent positioning .

Properties

IUPAC Name

ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIJIGUQUMOZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Lithiation and Carbonyl Insertion :

    • 2-Bromothiazole reacts with n-butyllithium in methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) at -70°C to -75°C to form a thiazole-2-lithium intermediate.

    • Dry carbon dioxide is introduced, yielding thiazole-2-lithium formate (70.7–73.4% yield).

  • Chlorination :

    • Thionyl chloride (SOCl₂) in dichloromethane converts the lithium formate to thiazole-2-formyl chloride at 44–46°C .

  • Ammonolysis :

    • The acid chloride reacts with aqueous ammonia or ammonium hydroxide at 0–15°C , producing the final amide.

StepReagents/ConditionsYield (%)
Lithiation/CO₂n-BuLi, MTBE/THF, -70°C to -75°C70.7–73.4
ChlorinationSOCl₂, CH₂Cl₂, reflux75.3–78.5
AmmonolysisNH₃/H₂O, 0–15°C53–58

Adaptation for Ethyl Ester Formation :
To obtain the ethyl ester instead of the amide, the acid chloride intermediate could be treated with ethanol, substituting ammonolysis with esterification. This modification remains speculative but aligns with standard acyl chloride reactivity.

Alternative Strategies: Hantzsch Thiazole Synthesis and Nitration-Reduction

Hantzsch Thiazole Ring Formation

The Hantzsch method constructs thiazoles from α-haloketones and thioureas. For this compound, potential precursors include:

  • Ethyl α-bromoacetoacetate and thiourea derivatives with protected amino groups.

  • Cyclization under basic conditions to form the thiazole core, followed by deprotection and functionalization.

Nitration-Reduction Approach

  • Nitration :

    • Ethyl 2-bromothiazole-4-carboxylate could undergo nitration at position 5, leveraging the electron-withdrawing ester and bromo groups as meta-directors.

  • Reduction :

    • Catalytic hydrogenation or use of Sn/HCl reduces the nitro group to an amino group, yielding the target compound.

Limitations :

  • Nitration of thiazoles requires harsh conditions (e.g., HNO₃/H₂SO₄), risking decomposition.

  • Competing bromination or oxidation side reactions may occur.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Challenges
One-Pot Industrial2-BromothiazoleLithiation, CO₂ insertion53–58Requires cryogenic conditions
Bromination-Ammonol.2-AminothiazoleBromination, ammonolysisN/AProduces positional isomer
Hantzsch Synthesisα-Bromo-ketoesterCyclization, functional.TheoreticalComplex precursor synthesis
Nitration-ReductionEthyl 2-bromo-thiazoleNitration, reductionTheoreticalRegioselectivity and side reactions

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-amino-2-bromothiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of new drugs with anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-bromothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Substituents (Position) Functional Groups Similarity Score Key Properties/Applications
Ethyl 5-amino-2-bromothiazole-4-carboxylate 743444-75-9 Br (2), NH₂ (5), COOEt (4) Bromo, amino, ester Reference Pharmaceutical intermediate, ligand synthesis
Methyl 2-amino-5-bromothiazole-4-carboxylate 850429-60-6 Br (5), NH₂ (2), COOMe (4) Bromo, amino, ester 0.97 Higher solubility due to methyl ester; metabolic studies
Ethyl 5-bromothiazole-4-carboxylate 61830-23-7 Br (5), COOEt (4) Bromo, ester 0.90 Lacks amino group; limited reactivity in amine-mediated reactions
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 Br (2), CH₃ (4), COOEt (5) Bromo, methyl, ester 0.81 Methyl group increases steric hindrance
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate N/A C₆H₄OH (2), CH₃ (4), COOEt (5) Hydroxyphenyl, methyl, ester N/A Enhanced hydrogen bonding; agrochemical applications

Research Findings and Key Differences

  • Biological Activity: The amino and bromo groups synergistically enhance binding to biological targets, such as enzymes or receptors, compared to mono-substituted analogues like ethyl 5-bromothiazole-4-carboxylate .
  • Thermal Stability : Bromine at position 2 increases thermal stability relative to methyl-substituted compounds (e.g., ethyl 2-bromo-4-methylthiazole-5-carboxylate) .
  • Crystallographic Data : Structural studies on related compounds (e.g., ) confirm the planarity of the thiazole ring, which is critical for π-π stacking in crystal engineering.

Biological Activity

Ethyl 5-amino-2-bromothiazole-4-carboxylate (C₆H₇BrN₂O₂S) is a heterocyclic compound characterized by a thiazole ring, which is known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticonvulsant properties, and discusses various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom at the 2-position, an amino group at the 5-position, and a carboxylate moiety at the 4-position. This configuration contributes to its unique reactivity and potential biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds with thiazole structures, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The presence of the thiazole ring enhances its interaction with microbial targets, potentially leading to inhibition of growth or cell death.

2. Anticonvulsant Activity
Preliminary studies have suggested that this compound may possess anticonvulsant properties. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems or ion channels, although further research is necessary to elucidate these pathways.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial strains; potential for drug development
AnticonvulsantPreliminary evidence suggests efficacy in seizure models
Binding AffinityStudies indicate potential interactions with specific enzymes and receptors

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticonvulsant Activity

In animal models, this compound was tested for anticonvulsant effects using the maximal electroshock seizure test. The compound demonstrated a dose-dependent reduction in seizure duration, suggesting its potential as an anticonvulsant agent.

The biological activity of this compound is thought to be mediated through its interactions with biological targets such as enzymes and receptors. Molecular docking studies have indicated that it may bind to specific sites on these targets, influencing their activity and leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-2-bromothiazole-4-carboxylate, and how can purity be ensured during synthesis?

  • Methodology : A common approach involves condensation reactions in ethanol under reflux conditions. For example, substituted benzaldehydes or brominated intermediates are reacted with amino-thiazole derivatives in the presence of glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization . Purity is typically monitored via thin-layer chromatography (TLC) and confirmed by HPLC (>95% purity) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the presence of the bromothiazole ring, ethyl ester group, and amino substituent. Anisotropic effects in the thiazole ring can lead to distinct splitting patterns .
  • XRD : Single-crystal X-ray diffraction (using software like SHELX or WinGX) provides definitive structural confirmation, particularly for resolving ambiguities in substituent positioning .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodology : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. For biological assays, pre-dissolution in DMSO followed by dilution in aqueous buffers is recommended. Sonication or mild heating (≤50°C) may enhance solubility .

Q. What are the key stability considerations for long-term storage?

  • Methodology : Store under inert atmosphere (N2_2 or Ar) at −20°C to prevent hydrolysis of the ester group or oxidation of the amino substituent. Periodic analysis via 1^1H NMR or FT-IR is advised to detect degradation .

Q. How can researchers confirm the absence of common synthetic byproducts?

  • Methodology : Byproducts such as de-brominated analogs or ester hydrolysis products can be identified via LC-MS or comparative NMR with authentic standards. For example, ethyl 5-aminothiazole-4-carboxylate (lacking bromine) would show distinct 1^1H NMR shifts .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental data (e.g., NMR/XRD) be resolved?

  • Methodology : Use density functional theory (DFT) to optimize the molecular geometry and compare calculated NMR chemical shifts (via programs like Gaussian) with experimental data. Discrepancies may arise from solvent effects or crystal packing forces, which can be modeled using molecular dynamics simulations .

Q. What strategies optimize regioselectivity in bromination reactions of the thiazole ring?

  • Methodology : Bromine’s electrophilic addition is influenced by the electron-donating amino group at position 5. Use directing groups or Lewis acids (e.g., FeCl3_3) to enhance selectivity at position 6. Comparative studies with analogs (e.g., ethyl 2-bromothiazole-4-carboxylate) can validate electronic effects .

Q. How do solvent polarity and temperature impact reaction yields in multi-step syntheses?

  • Methodology : Systematic screening (e.g., ethanol vs. acetonitrile) under controlled temperatures (25–80°C) can identify optimal conditions. For instance, higher dielectric solvents improve ionic intermediate stabilization, while elevated temperatures accelerate kinetics but may promote side reactions .

Q. What advanced techniques are used to study the compound’s reactivity in cross-coupling reactions?

  • Methodology : Employ Suzuki-Miyaura or Buchwald-Hartwig coupling with Pd catalysts. Monitor reaction progress via 19^{19}F NMR (if fluorinated partners are used) or high-resolution mass spectrometry (HRMS). Challenges like catalyst poisoning by the amino group require tailored ligands (e.g., XPhos) .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) in medicinal chemistry?

  • Methodology : Modify the bromine atom (e.g., replace with Cl, I) or the ethyl ester group (e.g., hydrolyze to carboxylic acid). Assess bioactivity changes using assays like enzyme inhibition or cellular uptake. Crystallographic data (e.g., protein-ligand complexes) can guide rational design .

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